![molecular formula C21H32ClNO6 B13898716 3-(Cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;dihydrate;hydrochloride](/img/structure/B13898716.png)
3-(Cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;dihydrate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-[Cyclobutylmethyl]-4,5-epoxymorphinan-3,6,14-triol hydrochloride, dihydrate is a synthetic opioid agonist-antagonist analgesic belonging to the phenanthrene series. It is chemically related to both the widely used opioid antagonist, naloxone, and the potent opioid analgesic, oxymorphone .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-[Cyclobutylmethyl]-4,5-epoxymorphinan-3,6,14-triol hydrochloride involves several steps, including the formation of the morphinan backbone and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and obtain the final product in its dihydrate form .
化学反応の分析
Types of Reactions
17-[Cyclobutylmethyl]-4,5-epoxymorphinan-3,6,14-triol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce different substituents on the morphinan backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various analogs and derivatives of the parent compound, each with potentially different pharmacological properties .
科学的研究の応用
17-[Cyclobutylmethyl]-4,5-epoxymorphinan-3,6,14-triol hydrochloride has a wide range of scientific research applications:
作用機序
The compound exerts its effects by acting as an agonist at kappa opioid receptors and an antagonist at mu opioid receptors . This dual action results in potent analgesic effects with a lower risk of respiratory depression compared to pure mu agonists . The molecular targets include the opioid receptors in the central nervous system, where the compound modulates pain perception and response .
類似化合物との比較
Similar Compounds
Naloxone: An opioid antagonist used to reverse opioid overdose.
Oxymorphone: A potent opioid analgesic used for severe pain management.
Butorphanol: Another mixed agonist-antagonist opioid used for pain relief.
Uniqueness
17-[Cyclobutylmethyl]-4,5-epoxymorphinan-3,6,14-triol hydrochloride is unique due to its balanced agonist-antagonist profile, which provides effective pain relief with a reduced risk of side effects such as respiratory depression and addiction . This makes it a valuable option in pain management, particularly in settings where the risk of opioid abuse is a concern .
特性
分子式 |
C21H32ClNO6 |
|---|---|
分子量 |
429.9 g/mol |
IUPAC名 |
3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;dihydrate;hydrochloride |
InChI |
InChI=1S/C21H27NO4.ClH.2H2O/c23-14-5-4-13-10-16-21(25)7-6-15(24)19-20(21,17(13)18(14)26-19)8-9-22(16)11-12-2-1-3-12;;;/h4-5,12,15-16,19,23-25H,1-3,6-11H2;1H;2*1H2 |
InChIキー |
RNHFGPXTKSIENU-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O.O.O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Bis[[tert-butyl(dimethyl)silyl]oxy]-3,3-dimethylhexan-2-one](/img/structure/B13898637.png)

![(R)-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13898650.png)
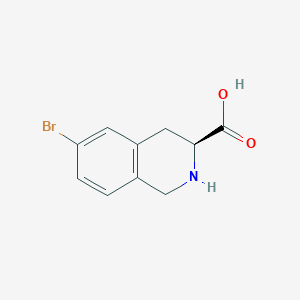
![(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea](/img/structure/B13898671.png)
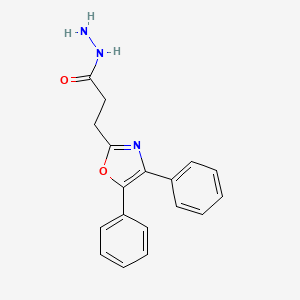
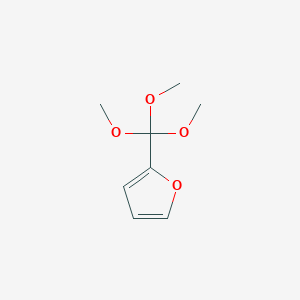
![7-iodo-3-(tetrahydro-2H-pyran-4-yl)-1,2,4-Triazolo[4,3-a]pyridine](/img/structure/B13898701.png)
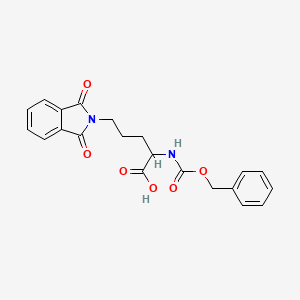
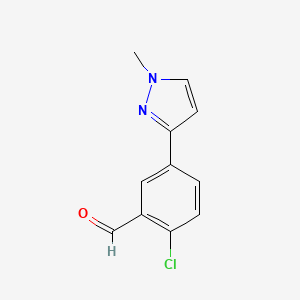


![Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-](/img/structure/B13898743.png)

